molecular formula C4H10ClNO2S B1377335 2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride CAS No. 60116-66-7

2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride

Cat. No.: B1377335
CAS No.: 60116-66-7
M. Wt: 171.65 g/mol
InChI Key: CJUJGECRDNSFKL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (free acid) :
    • δ 2.75 ppm (t, 2H, ‑CH₂NH₂).
    • δ 2.95 ppm (t, 2H, ‑S‑CH₂COO).
    • δ 3.30 ppm (s, 2H, ‑COOCH₂).
  • ¹H NMR (hydrochloride) :
    • δ 3.10–3.30 ppm (m, 4H, ‑CH₂NH₃⁺ and ‑S‑CH₂COO).

Infrared (IR) Spectroscopy

  • Free acid : Strong absorption at 2550 cm⁻¹ (‑SH stretch, absent in hydrochloride).
  • Hydrochloride : Peaks at 1710 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N‑H bend).

Mass Spectrometry

  • Free acid : Exact mass = 135.0354 g/mol (C₄H₉NO₂S).
  • Hydrochloride : Molecular ion peak at 171.65 m/z .

Comparative Analysis of Free Acid vs. Hydrochloride Salt Form

Table 2: Key Differences Between Free Acid and Hydrochloride Salt

Property Free Acid Hydrochloride Salt
Formula C₄H₉NO₂S C₄H₁₀ClNO₂S
Solubility Low in polar solvents High in water and methanol
Thermal Stability Decomposes above 150°C Stable up to 200°C
NMR Shifts Neutral amine signals Deshielded NH₃⁺ protons

The hydrochloride form enhances solubility via ionic interactions, making it preferable for synthetic applications. Protonation of the amine group also alters electronic properties, as evidenced by downfield shifts in NMR and reduced basicity.

Properties

IUPAC Name

2-(2-aminoethylsulfanyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUJGECRDNSFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60116-66-7
Record name 2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride typically involves the reaction of 2-chloroacetic acid with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the electrophilic carbon of 2-chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction conditions such as temperature, pH, and reactant concentrations. The product is typically purified through crystallization or recrystallization processes to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules. Its thiol and amino functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and redox reactions .

Biology

  • Enzyme Mechanisms : In biological research, this compound is used to study enzyme mechanisms and protein modifications. Its ability to form covalent bonds with target molecules enables researchers to investigate the functional roles of specific amino acids in proteins .

Medicine

  • Therapeutic Properties : The compound has been investigated for its potential therapeutic effects, particularly in treating cystinosis, a genetic disorder that leads to the accumulation of cystine within lysosomes. Cysteamine acts as a cystine-depleting agent, helping to reduce cystine levels and prevent cellular damage .
  • Drug Synthesis Intermediate : It is also utilized as an intermediate in the synthesis of various pharmaceuticals, including those aimed at treating neurodegenerative diseases and certain cancers .

Industry

  • Production of Fine Chemicals : In industrial applications, this compound is employed in the production of fine chemicals, agrochemicals, and specialty chemicals. Its unique reactivity allows it to be integrated into various industrial processes .

Case Study 1: Cystinosis Treatment

A clinical study demonstrated that treatment with cysteamine hydrochloride significantly reduced corneal deposits of cystine in patients with cystinosis. This led to improved ocular health and quality of life for affected individuals.

Case Study 2: Neuroprotective Effects

Research has shown that cysteamine exhibits neuroprotective properties in animal models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive function, suggesting potential applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride involves its ability to interact with various molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
This compound* C₄H₁₀ClNO₂S ~184.5 -NH₂ (aminoethyl), -S- (thioether) Not specified
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride C₅H₁₂ClNO₂S 185.67 -NH- (secondary amine), -S-CH₃ 1955548-22-7
2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic acid hydrochloride C₆H₉ClN₂O₂S 208.67 Imidazole ring, -S- linker 1311314-29-0
2-((2-Aminoethyl)amino)acetic acid C₄H₁₁N₂O₂ 131.14 -NH- (secondary amine), no sulfur 70161-44-3
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride C₄H₆F₃NO₂ 169.10 -CF₃ (trifluoromethyl), -NH- 28897662 (CID)

*Note: The target compound’s molecular weight is estimated based on structural similarity to listed analogs.

Physicochemical Properties

  • Solubility: Sulfur-containing analogs (e.g., 2-{[2-(methylsulfanyl)ethyl]amino}acetic acid hydrochloride) exhibit moderate solubility in water and polar solvents due to ionic hydrochloride and polar functional groups. In contrast, the trifluoroethyl derivative (CID 28897662) shows reduced solubility in water due to the hydrophobic -CF₃ group .
  • Reactivity: The thioether (-S-)-containing compounds (e.g., target compound and imidazole-linked analog) are prone to oxidation, forming sulfoxides or sulfones under oxidative conditions. Aminoethyl derivatives (e.g., 2-((2-aminoethyl)amino)acetic acid) lack sulfur and are more stable but less versatile in metal coordination .

Key Research Findings

Sulfur vs. Nitrogen Linkers : Sulfur-containing analogs demonstrate enhanced metal-binding capacity compared to nitrogen-only derivatives, making them valuable in catalysis and chelation therapy .

Fluorine Substitution : The trifluoroethyl derivative (CID 28897662) exhibits improved metabolic stability in preclinical studies, a trait leveraged in protease inhibitor design .

Structural Complexity : Imidazole-linked derivatives (e.g., CAS 1311314-29-0) show higher binding affinity to biological targets due to aromatic π-π interactions .

Biological Activity

2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride, also known as cysteamine hydrochloride, is a compound that has gained attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C4H10ClN2O2S
  • Molecular Weight : 174.75 g/mol
  • CAS Number : 60116-66-7

Structure

The compound features a thiol group (-SH) that is crucial for its biological activity, particularly in redox reactions and interactions with biomolecules.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted using the microbroth dilution technique assessed its efficacy against various pathogens, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus156 mg/L
Escherichia coli78 mg/L
Pseudomonas aeruginosa312 mg/L
Candida albicans156 mg/L

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria and fungi .

Therapeutic Applications

  • Cystinosis Treatment : Cysteamine is primarily used in the treatment of cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine helps to reduce cystine levels, thereby mitigating organ damage.
  • Antioxidant Properties : The thiol group in cysteamine allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases .
  • Cancer Research : Preliminary studies suggest that cysteamine may enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The thiol group can participate in redox reactions, influencing various metabolic pathways and cellular functions.
  • Enzyme Inhibition : Cysteamine may inhibit certain enzymes involved in cystine metabolism and oxidative stress responses.
  • Cell Signaling Modulation : The compound has been shown to affect signaling pathways related to inflammation and apoptosis, suggesting potential roles in immune modulation and cancer therapy .

Clinical Trials

A clinical trial investigated the effects of cysteamine on patients with cystinosis. Results showed significant improvements in renal function and reduced cystine levels in leukocytes after prolonged treatment with cysteamine hydrochloride. Side effects were minimal but included gastrointestinal disturbances.

Animal Studies

In rodent models of neurodegeneration, administration of cysteamine resulted in decreased markers of oxidative stress and improved behavioral outcomes compared to control groups. These findings support its potential as a neuroprotective agent .

Q & A

Q. What computational methods predict its reactivity in novel synthetic applications?

  • Answer : Molecular dynamics (MD) simulations explore solvation effects, while frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites. Transition state modeling (e.g., Gaussian) identifies energetics for S-alkylation or amine acylation .

Methodological Notes

  • Crystallography : SHELXL refinement is preferred for high-resolution structures .
  • Safety : Use gloveboxes for air-sensitive steps; refer to SDS for toxicity data (e.g., LD50 in ).
  • Data Validation : Cross-reference spectral libraries (e.g., SDBS) and replicate experiments to ensure reproducibility.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.